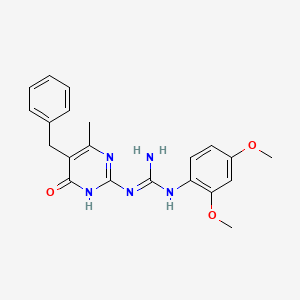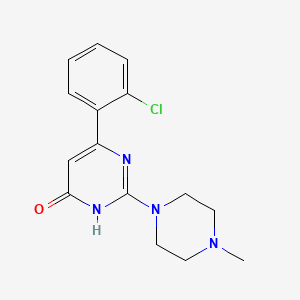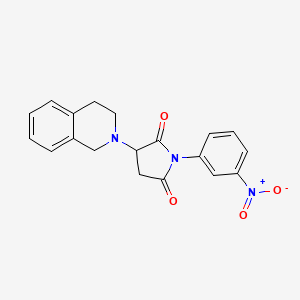
1-(5-Benzyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(2,4-dimethoxyphenyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Benzyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(2,4-dimethoxyphenyl)guanidine is a complex organic compound that belongs to the class of pyrimidines and guanidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Benzyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(2,4-dimethoxyphenyl)guanidine typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrimidine ring: This can be achieved through the Biginelli reaction, which involves the condensation of benzaldehyde, ethyl acetoacetate, and urea under acidic conditions.
Substitution reactions: Introducing the benzyl and methyl groups to the pyrimidine ring through nucleophilic substitution reactions.
Guanidine formation: Reacting the substituted pyrimidine with 2,4-dimethoxyphenyl isothiocyanate to form the guanidine derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(5-Benzyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(2,4-dimethoxyphenyl)guanidine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation or alkylation reactions using appropriate halogenating agents or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a fully saturated compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity and potential as a drug candidate.
Medicine: Exploring its therapeutic potential for treating diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(5-Benzyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(2,4-dimethoxyphenyl)guanidine would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-phenylguanidine: Similar structure but lacks the benzyl group.
1-(5-Benzyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-phenylguanidine: Similar structure but lacks the dimethoxyphenyl group.
Uniqueness
1-(5-Benzyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(2,4-dimethoxyphenyl)guanidine is unique due to the presence of both the benzyl and dimethoxyphenyl groups, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C21H23N5O3 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
2-(5-benzyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-1-(2,4-dimethoxyphenyl)guanidine |
InChI |
InChI=1S/C21H23N5O3/c1-13-16(11-14-7-5-4-6-8-14)19(27)25-21(23-13)26-20(22)24-17-10-9-15(28-2)12-18(17)29-3/h4-10,12H,11H2,1-3H3,(H4,22,23,24,25,26,27) |
InChI Key |
DRUVSFDFKWQWKG-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C(C(=O)NC(=N1)/N=C(\N)/NC2=C(C=C(C=C2)OC)OC)CC3=CC=CC=C3 |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N=C(N)NC2=C(C=C(C=C2)OC)OC)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5'-bromo-2-propanoyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B11030405.png)

![1-[(E)-2-(4-Bromophenyl)-2-oxoethylidene]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one](/img/structure/B11030415.png)
![Methyl 10-amino-4-oxo-4,10-dihydropyrimido[1,2-a]benzimidazole-2-carboxylate](/img/structure/B11030420.png)
![9-ethoxy-5,5,7-trimethyl-3-phenyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one](/img/structure/B11030431.png)
![3-(4-chlorophenyl)-7-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-2-ethylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11030436.png)
methanone](/img/structure/B11030444.png)
![(1E)-8-ethoxy-4,4,6-trimethyl-1-[(4-methylphenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11030459.png)
![4,7-Dimethyl-3-[(4-methylphenyl)sulfonyl]-8-phenylpyrazolo[5,1-c][1,2,4]triazine](/img/structure/B11030462.png)
![{4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}(2,5-dimethyl-1,3-thiazol-4-yl)methanone](/img/structure/B11030467.png)
![1-(3,4-Dimethoxyphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)ethanone](/img/structure/B11030468.png)
![ethyl 2-[3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate](/img/structure/B11030476.png)

![Ethyl 2-[(5-(ethoxycarbonyl)-4-{[(4-methylphenyl)sulfanyl]methyl}-2-pyrimidinyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11030487.png)
